molecular formula C6H6ClFN2 B13139352 (2-Chloro-6-fluoropyridin-4-yl)methanamine

(2-Chloro-6-fluoropyridin-4-yl)methanamine

Katalognummer: B13139352
Molekulargewicht: 160.58 g/mol
InChI-Schlüssel: SFHKDKZWQARRAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-6-fluoropyridin-4-yl)methanamine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoropyridin-4-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the chlorination and fluorination of pyridine to obtain the desired halogenated pyridine, which is then subjected to nucleophilic substitution with an amine source to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-6-fluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted amines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-6-fluoropyridin-4-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the synthesis of herbicides and insecticides.

    Material Science: It is employed in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (2-Chloro-6-fluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways depend on the specific application and the structure of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6-Chloropyridin-2-yl)methanamine
  • (2-Fluoropyridin-4-yl)methanamine hydrochloride
  • (4-Chloro-6-fluoropyridin-2-yl)methanamine

Uniqueness

(2-Chloro-6-fluoropyridin-4-yl)methanamine is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations.

Eigenschaften

Molekularformel

C6H6ClFN2

Molekulargewicht

160.58 g/mol

IUPAC-Name

(2-chloro-6-fluoropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2

InChI-Schlüssel

SFHKDKZWQARRAR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1F)Cl)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.